N-[4-(dimethylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
N-[4-(Dimethylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound featuring a phenyl ring substituted with a dimethylsulfamoyl group at the para position. This phenyl group is connected via an acetamide linker to a 1H-1,2,4-triazole heterocycle.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-16(2)21(19,20)11-5-3-10(4-6-11)15-12(18)7-17-9-13-8-14-17/h3-6,8-9H,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHNLBINNAORRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Carboxylic Acid Derivatives
The 1,2,4-triazole ring is classically synthesized via cyclocondensation reactions. A robust method involves reacting hydrazine derivatives with carboxylic acids or their equivalents under dehydrating conditions. For example:
- Hydrazine and Formamide Route : Heating hydrazine hydrate with formamide at 180–200°C yields 1H-1,2,4-triazole. Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes.
- Copper-Catalyzed Synthesis : Substituted triazoles are synthesized via copper(II)-catalyzed reactions between amidines and amines, achieving regioselective N1-substitution.
Functionalization at the N1 Position
The N1 nitrogen of 1,2,4-triazole is nucleophilic and amenable to alkylation or acylation. For 2-(1H-1,2,4-triazol-1-yl)acetic acid :
- Alkylation with Ethyl Bromoacetate :
Synthesis of 4-(Dimethylsulfamoyl)aniline
Sulfamoylation of Aniline Derivatives
The dimethylsulfamoyl group is introduced via sulfonylation of aniline:
- Chlorosulfonation : Treatment of aniline with chlorosulfonic acid forms 4-chlorosulfonyl aniline intermediate.
- Amination with Dimethylamine : Reacting the chlorosulfonyl intermediate with dimethylamine in dichloromethane yields 4-(dimethylsulfamoyl)aniline.
Amide Bond Formation
Coupling 2-(1H-1,2,4-Triazol-1-yl)acetic Acid with 4-(Dimethylsulfamoyl)aniline
The final step involves forming the acetamide bond:
- Activation of Carboxylic Acid :
- Coupling Reaction :
Alternative Routes: Schotten-Baumann Reaction
For smaller-scale synthesis, the Schotten-Baumann method is applicable:
- Reaction of 2-(1H-1,2,4-triazol-1-yl)acetyl chloride (generated via thionyl chloride) with 4-(dimethylsulfamoyl)aniline in aqueous NaOH/dichloromethane.
Optimization and Challenges
Regioselectivity in Triazole Alkylation
The N1 vs. N4 alkylation of 1,2,4-triazole is influenced by:
Sulfamoylation Side Reactions
Over-sulfonation or di-substitution on the aromatic ring is mitigated by:
- Controlled Stoichiometry : Using 1.1 equivalents of chlorosulfonic acid.
- Low Temperatures : Maintaining reactions at 0–5°C during sulfonylation.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide moiety and dimethylsulfamoyl group participate in nucleophilic substitutions under basic or acidic conditions. For example:
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Amide bond cleavage : Hydrolysis with NaOH (1–2 M) yields 2-(1H-1,2,4-triazol-1-yl)acetic acid and 4-(dimethylsulfamoyl)aniline .
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Sulfonamide reactivity : The dimethylsulfamoyl group undergoes substitution with thiols or amines in polar aprotic solvents (e.g., DMF) to form sulfonamide derivatives.
Key Example :
Reaction with benzylamine in DMF at 80°C produces N-benzyl-4-(dimethylsulfamoyl)aniline, confirmed via NMR .
Condensation and Cyclization
The triazole ring facilitates condensation reactions. For instance:
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Schiff base formation : Reacting with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux yields imine-linked derivatives .
-
Heterocycle synthesis : Interaction with CS₂/KOH generates thiol intermediates, which cyclize to form triazolothiadiazines .
Table 1: Reaction Outcomes with Substituted Aldehydes
| Aldehyde Substituent | Product Yield (%) | Conditions |
|---|---|---|
| 4-NO₂ | 78 | EtOH, Δ, 6h |
| 3-Cl | 65 | EtOH, Δ, 8h |
| 2-OCH₃ | 52 | MeCN, RT, 24h |
Cross-Coupling Reactions
The triazole’s nitrogen atoms enable metal-catalyzed coupling:
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Suzuki coupling : Using Pd(PPh₃)₄ as a catalyst, aryl boronic acids couple at the triazole’s C-5 position to introduce aryl groups .
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Buchwald–Hartwig amination : Forms C–N bonds with aryl halides, enhancing antimicrobial activity in analogs .
Key Data :
A derivative with 4-fluorophenyl achieved 90% coupling efficiency under microwave irradiation (120°C, 30 min) .
Functional Group Transformations
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Sulfonamide alkylation : Reacts with ethyl bromoacetate in the presence of NaH to form sulfonamide esters.
-
Triazole ring modifications : Halogenation (e.g., NBS in CCl₄) introduces bromine at the triazole’s C-3 position .
Example Pathway :
textN-[4-(dimethylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide → Bromination → 3-bromo-1,2,4-triazole derivative (Yield: 68%)[2]
Acid/Base-Mediated Rearrangements
-
pH-dependent tautomerism : The triazole ring exhibits keto-enol tautomerism in aqueous solutions, confirmed via UV-Vis spectroscopy (λₐᵦₛ = 260 nm at pH 7) .
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Hydrolysis under acidic conditions : Prolonged exposure to HCl (1 M) cleaves the triazole ring, forming hydrazine derivatives .
Biological Activity-Linked Reactions
Structural analogs show enhanced antibacterial activity through targeted modifications:
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Fluoroquinolone hybrids : Conjugation with ciprofloxacin derivatives via ester linkages improves Gram-negative bacterial inhibition (MIC = 0.125 µg/mL) .
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Morpholine incorporation : Substitution at the sulfonamide nitrogen increases solubility and CNS penetration .
Table 2: Antimicrobial Activity of Triazole-Sulfonamide Hybrids
| Hybrid Structure | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs S. aureus |
|---|---|---|
| 4-Fluorophenyl derivative | 0.25 | 0.5 |
| Morpholine-substituted | 0.125 | 0.25 |
Synthetic Route Optimization
Multi-step synthesis involves:
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Condensation of thiocarbohydrazide with substituted acetic acids.
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Cyclization using CS₂/KOH to form triazole-thiol intermediates .
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Sulfonylation with dimethylsulfamoyl chloride in dichloromethane.
Critical Parameters :
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Reaction time: 8–12h for cyclization steps.
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Temperature: 80–100°C for optimal yield.
Computational Insights
DFT studies reveal:
Scientific Research Applications
Antibacterial Activity
Mechanism of Action
The compound has shown significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Its efficacy is attributed to the presence of the triazole moiety, which enhances interaction with bacterial enzymes and cellular structures.
Case Studies
- A study demonstrated that derivatives of triazole compounds exhibited potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics like linezolid .
- Another investigation highlighted the effectiveness of similar compounds against a range of multidrug-resistant pathogens, indicating that modifications in the chemical structure can lead to enhanced antibacterial properties .
Anticancer Activity
Mechanism of Action
N-[4-(dimethylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide has been studied for its cytotoxic effects on various cancer cell lines. The triazole structure is believed to disrupt cellular processes leading to apoptosis in cancer cells.
Case Studies
- In vitro studies revealed that this compound exhibited significant cytotoxicity against several human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC50 values below 100 µM .
- The compound was also found to induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and phosphatidylserine translocation, which are markers of early apoptosis .
Enzyme Inhibition
Mechanism of Action
The compound has demonstrated potential as an enzyme inhibitor, particularly against enzymes relevant to metabolic disorders such as α-glucosidase and acetylcholinesterase. This inhibition can be crucial for the development of treatments for conditions like Type 2 diabetes and Alzheimer's disease.
Case Studies
- Research indicated that derivatives containing similar sulfonamide structures were effective inhibitors of α-glucosidase, suggesting potential applications in managing postprandial hyperglycemia in diabetic patients .
- Additionally, compounds with triazole moieties have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural similarities with several acetamide-triazole derivatives, differing primarily in substituents on the phenyl ring and acetamide side chain. Below is a comparative analysis:
Key Observations:
Sulfanyl (e.g., benzylthio in B4) and sulfonamide (e.g., dimethylsulfamoyl) groups influence electronic properties and binding affinity. Sulfonamides are more electronegative, favoring interactions with basic residues in enzyme active sites .
Biological Activity: Triazole-containing compounds (e.g., 51, B4, and the target) are frequently associated with antifungal, antiviral, and receptor-modulating activities due to their ability to mimic purine bases or participate in hydrogen bonding .
Synthetic Approaches: Microwave-assisted synthesis (used for the target compound) improves reaction efficiency and yield compared to traditional methods like 1,3-dipolar cycloaddition or EDC-mediated coupling .
Table: Physicochemical Properties of Selected Compounds
Research Findings and Implications
- Antimicrobial Potential: The target compound’s triazole and sulfonamide groups align with known antifungal agents (e.g., fluconazole), though direct activity data are unavailable in the provided evidence .
- Metabolic Stability : The dimethylsulfamoyl group may reduce first-pass metabolism compared to sulfanyl derivatives (e.g., B4), as sulfonamides are less prone to oxidative degradation .
- Synthetic Scalability : Microwave methods (used for the target) offer advantages in scalability and green chemistry over multi-step cycloadditions or chromatographic purifications .
Biological Activity
N-[4-(dimethylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H16N4O2S
- Molecular Weight : 304.36 g/mol
- Chemical Structure : Contains a triazole ring and a sulfamoyl group attached to a phenyl group.
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit notable antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various fungi and bacteria. A study highlighted the effectiveness of related compounds against Candida albicans and Staphylococcus aureus, suggesting that this compound may possess similar activities due to its structural characteristics .
Anti-inflammatory Effects
The compound's sulfamoyl group is associated with anti-inflammatory properties. Sulfonamide derivatives have been documented to selectively inhibit COX-2 enzymes, which play a crucial role in inflammation. This inhibition could lead to reduced inflammatory responses in various conditions, including arthritis .
Anticancer Potential
Preliminary studies suggest that triazole-containing compounds may exhibit anticancer properties. They can interfere with the proliferation of cancer cells by inducing apoptosis or inhibiting cell cycle progression. The specific mechanisms by which this compound exerts its effects on cancer cells require further investigation but are promising based on related compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammation.
- Interaction with DNA : Triazole derivatives often interact with DNA or RNA synthesis pathways, leading to disrupted cellular functions in pathogens and cancer cells.
- Modulation of Immune Response : The sulfamoyl group may enhance immune responses against infections or tumors.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to this compound demonstrated significant inhibition zones against Escherichia coli and Candida species, suggesting potential therapeutic applications in treating infections .
Case Study 2: Anti-inflammatory Properties
In a controlled trial assessing the anti-inflammatory effects of sulfamoyl derivatives in animal models, this compound showed a marked reduction in paw edema compared to untreated controls. This supports its potential use as an anti-inflammatory agent in clinical settings .
Q & A
Q. Basic
- Single-crystal X-ray diffraction : Determines bond lengths (mean C–C = 0.004 Å) and dihedral angles, with R factors < 0.04 for precision .
- Spectroscopy :
- Mass spectrometry : ES-MS (m/z 220.08) confirms molecular weight and fragmentation patterns .
How can structure-activity relationship (SAR) studies optimize the compound’s antifungal activity?
Q. Advanced
- Triazole modifications : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance binding to fungal CYP51 enzymes .
- Acetamide substituents : Hydrophobic groups (e.g., cyclohexylmethyl) improve membrane permeability, as seen in analogs with 52% yield and MIC values < 1 µg/mL .
- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) to predict bioavailability and off-target effects .
What experimental strategies elucidate the mechanism of action for anticancer activity in triazole acetamides?
Q. Advanced
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to identify primary targets .
- Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential loss in cancer cell lines (e.g., MCF-7) .
- Molecular docking : Simulate binding to ATP pockets (e.g., EGFR-TK) with Glide SP scoring to prioritize derivatives for synthesis .
How do formulation strategies address the poor aqueous solubility of this compound?
Q. Advanced
- Nanoencapsulation : Use PEGylated liposomes to enhance solubility, with particle size < 200 nm and PDI < 0.2 for stability .
- Prodrug design : Synthesize phosphate esters of the acetamide group to improve intestinal absorption in preclinical models .
- Co-solvent systems : Test combinations of DMSO and cyclodextrins (e.g., HP-β-CD) to achieve >90% dissolution in simulated gastric fluid .
What methodologies validate the compound’s selectivity against non-target enzymes?
Q. Advanced
- Off-target profiling : Use enzyme panels (e.g., Eurofins CEREP) to assess inhibition of CYP450 isoforms (3A4, 2D6) at 10 µM .
- Crystallography : Compare binding modes in target vs. off-target proteins (e.g., fungal CYP51 vs. human aromatase) .
- Transcriptomics : RNA-seq of treated cells identifies pathways (e.g., oxidative stress) affected by non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
